molecular formula C14H10ClIO B1613240 2-(4-Chlorophenyl)-3'-iodoacetophenone CAS No. 898784-07-1

2-(4-Chlorophenyl)-3'-iodoacetophenone

Cat. No.: B1613240
CAS No.: 898784-07-1
M. Wt: 356.58 g/mol
InChI Key: XIJHKSNJRIIOBD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones It features a chlorophenyl group and an iodoacetophenone moiety, making it a compound of interest in various chemical and pharmaceutical research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3’-iodoacetophenone typically involves the iodination of 2-(4-Chlorophenyl)acetophenone. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced into the aromatic ring.

Industrial Production Methods

Industrial production of 2-(4-Chlorophenyl)-3’-iodoacetophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3’-iodoacetophenone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, it can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide (DMSO), and heat.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and reflux.

    Oxidation: Potassium permanganate, sulfuric acid, and water.

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azides or nitriles.

    Reduction: Formation of 2-(4-Chlorophenyl)-3’-iodo-1-phenylethanol.

    Oxidation: Formation of 2-(4-Chlorophenyl)-3’-iodobenzoic acid.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-(4-Chlorophenyl)-3’-iodoacetophenone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In studies involving the modification of biological molecules, where the compound’s reactivity can be harnessed to introduce specific functional groups.

    Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors due to its ability to undergo diverse chemical transformations.

    Industry: Used in the production of specialty chemicals and materials, where its unique reactivity can be exploited to create novel compounds with desired properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3’-iodoacetophenone largely depends on the specific application and the chemical reactions it undergoes. In general, the compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by a nucleophile. The presence of the ketone group also allows it to participate in various redox reactions, influencing its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-3’-iodoacetophenone: Similar structure but with a bromine atom instead of chlorine.

    2-(4-Chlorophenyl)-3’-bromoacetophenone: Similar structure but with a bromine atom instead of iodine.

    2-(4-Chlorophenyl)-3’-fluoroacetophenone: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

2-(4-Chlorophenyl)-3’-iodoacetophenone is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns compared to its analogs. The iodine atom, being a larger halogen, makes the compound more reactive in substitution and coupling reactions, while the chlorine atom provides stability and influences the compound’s overall electronic properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(3-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJHKSNJRIIOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642304
Record name 2-(4-Chlorophenyl)-1-(3-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-07-1
Record name Ethanone, 2-(4-chlorophenyl)-1-(3-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-1-(3-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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